5-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-3-amine
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Overview
Description
5-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.679 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom, a cyclopropoxy group, and a dimethylamine group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves several steps. One common method includes the reaction of 5-chloro-3-pyridinol with cyclopropyl bromide in the presence of a base to form 5-chloro-4-cyclopropoxypyridine. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
5-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
5-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is used in various scientific research fields:
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
5-Chloro-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can be compared with other similar compounds, such as:
N,N-Dimethylpyridin-4-amine: This compound shares the dimethylamine group but lacks the chlorine and cyclopropoxy substitutions, leading to different chemical properties and reactivity.
5-Chloro-3-pyridinol: This compound has a similar pyridine ring with a chlorine substitution but lacks the cyclopropoxy and dimethylamine groups.
Cyclopropylamine: This compound contains the cyclopropyl group but lacks the pyridine ring and other substitutions, resulting in different applications and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyloxy-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)9-6-12-5-8(11)10(9)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
FVWFTEJCTXPIQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1OC2CC2)Cl |
Origin of Product |
United States |
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